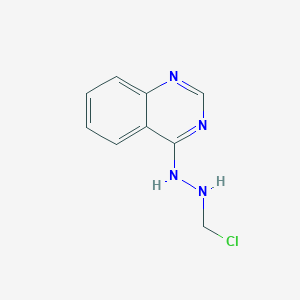
8-Fluoro-6-methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methylquinoline-2-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts . For example, the Suzuki–Miyaura coupling reaction is often employed to introduce the fluorine atom into the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity . The use of environmentally benign reagents and solvents is also a key consideration in industrial synthesis to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a wide range of fluorinated quinoline compounds .
Scientific Research Applications
8-Fluoro-6-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to inhibit various enzymes, leading to its antibacterial and antiviral effects . The exact molecular targets and pathways can vary depending on the specific application, but common targets include bacterial DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid
- 6-Chloro-2-methylquinoline-3-carboxylic acid
Comparison: 8-Fluoro-6-methylquinoline-2-carboxylic acid is unique due to the specific position of the fluorine atom, which significantly influences its chemical reactivity and biological activity . Compared to other fluorinated quinolines, this compound exhibits enhanced stability and a broader spectrum of biological activities .
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
8-fluoro-6-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-7-2-3-9(11(14)15)13-10(7)8(12)5-6/h2-5H,1H3,(H,14,15) |
InChI Key |
UOIAXNDNPRPVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



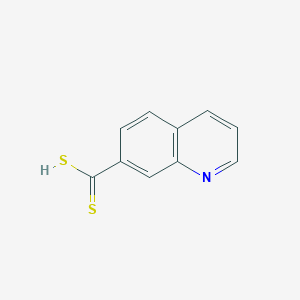
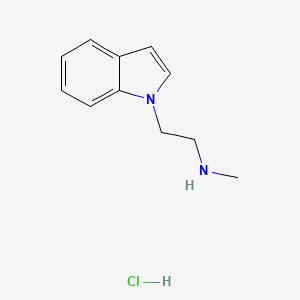

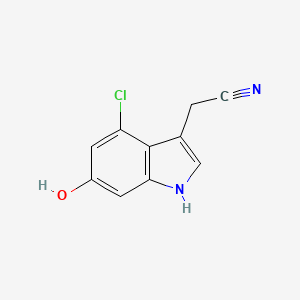
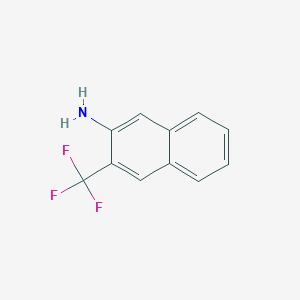
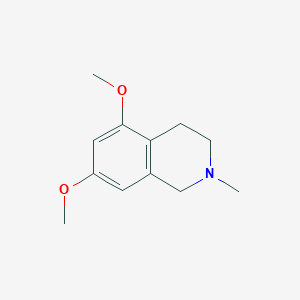
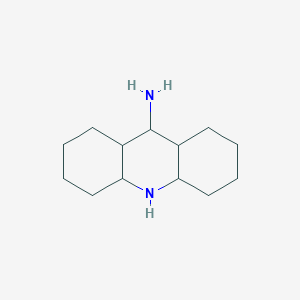
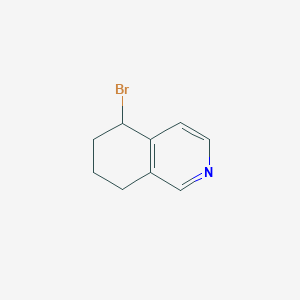
![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)


![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
